molecular formula C34H48Br2N4O4 B8101490 Dimethyl-W84 dibromide

Dimethyl-W84 dibromide

Cat. No.: B8101490
M. Wt: 736.6 g/mol
InChI Key: ZKTJFAZNCPZJLE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl-W84 dibromide is a selective allosteric modulator of the M2 muscarinic acetylcholine receptor. It is known for its ability to hinder the dissociation of the orthosteric antagonist N-methylscopolamine from the M2 receptor with an effective concentration (EC50) value of 3 nM . This compound has significant implications in neuroscience research due to its potent modulatory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl-W84 dibromide can be synthesized through a multi-step process involving the reaction of hexamethylene-bis-(dimethyl-(3-phthalimidopropyl)-ammonium bromide) with appropriate reagents under controlled conditions . The synthesis typically involves the use of solvents like dimethyl sulfoxide (DMSO) and requires precise temperature control to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is usually stored at -20°C to ensure stability over extended periods .

Chemical Reactions Analysis

Types of Reactions: Dimethyl-W84 dibromide primarily undergoes substitution reactions due to the presence of bromide ions. It can also participate in complex formation with other chemical entities.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

    Complex Formation: Involves coordination with metal ions under controlled pH and temperature conditions.

Major Products:

Scientific Research Applications

Dimethyl-W84 dibromide has a wide range of applications in scientific research:

Mechanism of Action

Dimethyl-W84 dibromide exerts its effects by binding to the allosteric site of the M2 muscarinic acetylcholine receptor. This binding hinders the dissociation of the orthosteric antagonist N-methylscopolamine, thereby modulating receptor activity. The molecular targets involved include the M2 receptor, and the pathways affected are primarily related to neurotransmitter signaling in the nervous system .

Comparison with Similar Compounds

    Hexamethonium Bromide: Another allosteric modulator of muscarinic receptors but with different specificity and potency.

    Gallamine Triethiodide: Known for its allosteric modulation of muscarinic receptors, but with distinct binding characteristics.

Uniqueness of Dimethyl-W84 Dibromide: this compound is unique due to its high selectivity and potency for the M2 muscarinic acetylcholine receptor. Its ability to significantly retard the dissociation of N-methylscopolamine sets it apart from other similar compounds .

Properties

IUPAC Name

6-[dimethyl-[3-(4-methyl-1,3-dioxoisoindol-2-yl)propyl]azaniumyl]hexyl-dimethyl-[3-(4-methyl-1,3-dioxoisoindol-2-yl)propyl]azanium;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48N4O4.2BrH/c1-25-15-11-17-27-29(25)33(41)35(31(27)39)19-13-23-37(3,4)21-9-7-8-10-22-38(5,6)24-14-20-36-32(40)28-18-12-16-26(2)30(28)34(36)42;;/h11-12,15-18H,7-10,13-14,19-24H2,1-6H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTJFAZNCPZJLE-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC[N+](C)(C)CCCCCC[N+](C)(C)CCCN3C(=O)C4=CC=CC(=C4C3=O)C.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48Br2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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